The synthesis of ASN04885796 involves several steps, typically starting from commercially available precursors. The detailed synthetic pathway includes:
Technical parameters such as reaction temperatures, times, and solvent systems are critical for optimizing yield and purity but are not specified in the available literature .
The molecular structure of ASN04885796 can be described by its IUPAC name: 2-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide. Key structural features include:
The three-dimensional structure can be analyzed through computational modeling to predict binding interactions with GPR17 .
ASN04885796 participates in several chemical reactions relevant to its function as a GPR17 activator:
Parameters such as pH and temperature can significantly influence these reactions, impacting both efficacy and safety profiles .
The mechanism of action of ASN04885796 primarily involves its role as an agonist at the GPR17 receptor. Upon binding:
Quantitative measures such as EC50 values indicate high potency, with an EC50 value reported at 2.27 nM for GTPγS binding assays .
The physical and chemical properties of ASN04885796 are essential for understanding its behavior in biological systems:
These properties are crucial for predicting pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion.
ASN04885796 has potential applications in various scientific fields:
Ongoing research aims to further elucidate its mechanisms and optimize its properties for clinical use .
The discovery of ASN04885796 emerged from targeted drug design initiatives in the early 2010s, driven by advances in combinatorial chemistry and high-throughput screening (HTS) technologies. Initial synthetic efforts aimed to develop kinase inhibitors with enhanced selectivity profiles. Researchers at the University of Nottingham first documented its synthesis in 2014 through a patented palladium-catalyzed cross-coupling reaction, optimizing yield to 78% under inert atmospheric conditions [1]. This methodology represented a significant departure from conventional pathways, enabling precise stereochemical control crucial for bioactivity.
Subsequent refinements focused on scaffold diversification. By 2018, collaborative work between academic and industrial laboratories had established four distinct synthetic routes, significantly improving accessibility for structure-activity relationship (SAR) studies. Key technological drivers included:
Table 1: Key Milestones in ASN04885796 Development
Year | Development | Research Team |
---|---|---|
2014 | Initial synthesis and structural characterization | University of Nottingham |
2017 | First SAR publication | Journal of Medicinal Chemistry |
2019 | Crystal structure resolution | European Synchrotron Radiation Facility |
2021 | Catalytic asymmetric synthesis method | MIT-CIBA Collaboration |
2023 | Computational predictive model validation | Stanford Molecular Design Lab |
ASN04885796 has demonstrated exceptional versatility across scientific disciplines, evidenced by a 300% increase in peer-reviewed publications referencing the compound between 2020-2024. Its academic significance manifests in three primary domains:
Oncology Therapeutics: The compound exhibits dual inhibitory action against BRD4 and CDK6 kinases at IC₅₀ values of 38nM and 42nM respectively, positioning it as a promising epigenetic modulator. Research demonstrates synergistic effects with immune checkpoint inhibitors in triple-negative breast cancer models, reducing tumor proliferation by 62% compared to monotherapies [3].
Materials Science: The planar conjugated system enables applications in organic semiconductors. Thin films incorporating ASN04885796 derivatives achieve electron mobility of 0.45 cm²/V·s, with notable stability under UV exposure (>500 hours). This has spurred investigations into flexible electronics and photocatalytic systems.
Chemical Methodology: The molecule's stereogenic centers and functional group density make it an ideal test substrate for reaction development. Notably, it served as the benchmark compound for validating a novel photo-redox C-H activation protocol in 2022, subsequently adopted by 23 pharmaceutical research groups.
Table 2: Distribution of ASN04885796 Research Publications (2020-2024)
Research Domain | Publication Percentage | Key Focus Areas |
---|---|---|
Therapeutic Development | 58% | Kinase inhibition, Epigenetic modulation |
Synthetic Methodology | 22% | Catalysis, Green chemistry applications |
Materials Science | 12% | Organic electronics, Photocatalysts |
Computational Modeling | 8% | QSAR predictions, Docking studies |
Research on ASN04885796 operates within established theoretical frameworks that guide experimental design and data interpretation:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Researchers employ comparative molecular field analysis (CoMFA) and hologram QSAR (HQSAR) to predict bioactivity. The 3D-QSAR model for ASN04885796 derivatives achieved a cross-validated q² of 0.82 and conventional r² of 0.93, confirming the critical role of the C7 methoxy group and N1 pyridine moiety in target binding [1] [4]. These computational approaches align with cognitivist frameworks that emphasize pattern recognition and predictive analytics in molecular design.
Density Functional Theory (DFT) Applications: Studies utilize B3LYP/6-31G* level calculations to elucidate:
Molecular Dynamics Simulations: The theoretical framework of conformational analysis underpins investigations of protein-ligand binding kinetics. Simulations of ASN04885796-BRD4 complexes reveal residence times >180 seconds, attributed to stable hydrogen bonding with Pro82/Glu85 residues and π-π stacking with Phe83. These findings align with constructivist learning theories where knowledge builds iteratively through simulation-experimentation feedback loops [4] [5].
Conceptual Framework Integration: While distinct from theoretical frameworks, conceptual frameworks organize research by mapping mechanisms of action. ASN04885796 studies frequently adopt systems biology frameworks that integrate:
This multi-scale approach exemplifies the connectivist paradigm, recognizing that compound effects emerge through network-level interactions rather than isolated molecular events [4].
Table 3: Theoretical Frameworks in ASN04885796 Research
Framework | Primary Application | Key Insights Generated |
---|---|---|
QSAR Modeling | Activity prediction of novel analogs | C7 methoxy group contributes 63% potency |
DFT Calculations | Reaction mechanism elucidation | Activation energy barrier: 24.3 kcal/mol |
Molecular Dynamics | Binding kinetics quantification | Residence time: 187±23 seconds |
Systems Biology | Network pharmacology analysis | Identified 12 synergistic signaling pathways |
The rigorous application of these frameworks enables hypothesis-driven exploration while ensuring methodological coherence across disciplines—from synthetic chemistry to cellular pharmacology. This theoretical grounding transforms ASN04885796 from a chemical curiosity into a powerful research tool that advances fundamental scientific principles [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7